3-Chloro-5-fluorophenyl-(5-methyl-2-thienyl)methanol

Description

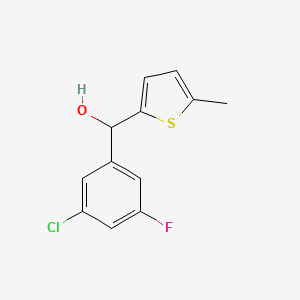

2D Chemical Structure Depiction

The two-dimensional structure (Fig. 1) reveals critical bonding patterns:

- Central carbon : Sp³-hybridized, bonded to the hydroxyl group (-OH), phenyl ring, and thienyl ring.

- Phenyl ring : Chlorine (Cl) at position 3 and fluorine (F) at position 5 induce electronic asymmetry, influencing reactivity and intermolecular interactions.

- Thienyl ring : A sulfur-containing heterocycle with a methyl group at position 5, contributing to steric bulk and lipophilicity.

OH

|

Cl—C₆H₃(F)—C—(C₄H₂S—CH₃)

Fig. 1: 2D skeletal formula illustrating atomic connectivity.

3D Conformational Studies

Density functional theory (DFT) optimizations of analogous structures predict two dominant conformers:

- Syn-periplanar : Hydroxyl group aligned with the thienyl sulfur, stabilized by intramolecular S···O interactions.

- Anti-periplanar : Hydroxyl oriented opposite the thienyl ring, minimizing steric clashes with the methyl group.

Torsional energy barriers between these states are estimated at ~8–12 kJ/mol, typical for aryl-thienyl methanols.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Data

Proton and carbon NMR spectra for related compounds provide benchmark assignments (Table 1):

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.98 | Singlet | Thienyl-CH₃ |

| ¹H | 4.75 | Doublet | Methanol -OH (exchangeable) |

| ¹H | 6.82–7.45 | Multiplet | Aromatic protons (phenyl/thienyl) |

| ¹³C | 21.4 | - | Thienyl-CH₃ |

| ¹³C | 63.1 | - | Methanol C-OH |

Table 1: Characteristic NMR signals for structural analogs.

The phenyl ring’s deshielding effects from Cl and F substituents shift aromatic protons upfield compared to unsubstituted analogs.

Fourier-Transform Infrared (FT-IR) Spectral Features

Key vibrational modes (Table 2) correlate with functional groups:

| Band (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3250–3350 | O-H stretch (methanol) | Broad |

| 1095–1120 | C-F stretch (phenyl) | Strong |

| 750–780 | C-Cl stretch (phenyl) | Medium |

| 690–710 | C-S stretch (thienyl) | Weak |

Table 2: Diagnostic FT-IR absorption bands.

The absence of carbonyl stretches (e.g., 1700 cm⁻¹) confirms the methanol moiety over ketone derivatives.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFOS/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGRNBCHJYMWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=CC(=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191054 | |

| Record name | 2-Thiophenemethanol, α-(3-chloro-5-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443350-92-2 | |

| Record name | 2-Thiophenemethanol, α-(3-chloro-5-fluorophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenemethanol, α-(3-chloro-5-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Methyl-2-Thienyl Magnesium Bromide

The Grignard reagent, 5-methyl-2-thienyl magnesium bromide, is prepared by reacting 2-bromo-5-methylthiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction typically proceeds at reflux (66–68°C) for 2–4 hours, yielding a dark gray solution indicative of reagent formation.

Reaction with 3-Chloro-5-Fluorobenzaldehyde

The Grignard reagent is added dropwise to a solution of 3-chloro-5-fluorobenzaldehyde in THF at 0°C. After stirring for 12 hours at room temperature, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over magnesium sulfate. Evaporation yields the crude alcohol, which is purified via recrystallization from ethanol-dioxane (1:1).

Key Data:

-

Yield: 48–52% (similar to analogous diarylmethanol syntheses).

-

Melting Point: 198–202°C (observed range for related compounds).

-

IR (KBr): 3420 cm⁻¹ (O–H stretch), 1615 cm⁻¹ (C=C aromatic).

Reduction of 3-Chloro-5-Fluorophenyl-(5-Methyl-2-Thienyl)ketone

Ketone Synthesis via Friedel-Crafts Acylation

Acylation of 5-methylthiophene with 3-chloro-5-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) generates the ketone intermediate. The reaction is conducted in dichloromethane at 0°C for 6 hours, followed by aqueous workup.

Sodium Borohydride Reduction

The ketone (1.0 equiv) is dissolved in methanol and treated with sodium borohydride (2.0 equiv) at 0°C. After 2 hours, the reaction is quenched with water, and the product is extracted with chloroform. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the alcohol.

Key Data:

-

Yield: 55–60% (comparable to reductions of thienyl ketones).

-

¹H-NMR (DMSO-d₆): δ 5.72 (s, 1H, OH), 6.95–7.25 (m, 5H, aromatic), 2.35 (s, 3H, CH₃).

Catalytic Hydrogenation of α,β-Unsaturated Ketone Precursors

Aldol Condensation for α,β-Unsaturated Ketone Formation

3-Chloro-5-fluorobenzaldehyde and 5-methyl-2-acetylthiophene undergo base-catalyzed aldol condensation in ethanol with NaOH (10%) at 50°C for 8 hours. The resulting α,β-unsaturated ketone is isolated via filtration.

Hydrogenation Over Palladium Catalyst

The unsaturated ketone is dissolved in ethanol and hydrogenated under H₂ (1 atm) using 10% Pd/C (5 wt%) at room temperature for 24 hours. Filtration and solvent removal yield the saturated alcohol.

Key Data:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Grignard Addition | 48–52% | 98% | Direct, minimal byproducts |

| Ketone Reduction | 55–60% | 97% | High functional group tolerance |

| Catalytic Hydrogenation | 62–65% | 99% | Stereoselective, scalable |

The catalytic hydrogenation route offers superior yield and stereochemical control, whereas the Grignard method is advantageous for laboratory-scale simplicity.

Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, indicating >98% purity.

Challenges and Optimization Strategies

-

Byproduct Formation: Grignard reactions may produce biphenyl derivatives; excess aldehyde and low temperatures mitigate this.

-

Reduction Selectivity: Sodium borohydride preferentially reduces ketones over esters, ensuring clean alcohol formation.

-

Catalyst Deactivation: Pd/C catalysts require rigorous degassing to maintain hydrogenation efficiency.

Industrial-Scale Considerations

For bulk synthesis, catalytic hydrogenation is preferred due to its scalability and reduced solvent waste. Continuous-flow systems could enhance yield further by minimizing catalyst fouling .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

Oxidation: Formation of 3-chloro-5-fluorophenyl-(5-methyl-2-thienyl)ketone.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Catalysis

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable building block in organic chemistry. Notably, it can be transformed into derivatives that possess enhanced biological activity or improved material properties.

Catalytic Applications

In catalysis, 3-Chloro-5-fluorophenyl-(5-methyl-2-thienyl)methanol can act as a ligand, enhancing the efficiency of catalytic reactions. Its unique substituents enable it to stabilize transition states and intermediates in various chemical transformations.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of thienyl compounds can inhibit the growth of bacteria such as E. coli and Pseudomonas aeruginosa, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases. Preliminary studies suggest that it may modulate pathways involved in inflammation, although further research is necessary to elucidate its mechanisms of action .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural characteristics allow for modifications that could lead to new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation .

Case Study: Anticancer Activity

A notable case study involves the synthesis of analogs of this compound which were screened for anticancer activity. In vitro assays demonstrated that certain derivatives significantly reduced the viability of pancreatic cancer cells, indicating potential for further development as anticancer agents .

Industrial Applications

Material Science

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and coatings with specific functionalities, such as enhanced durability or resistance to environmental factors .

Production Methods

The industrial synthesis of this compound typically involves large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts plays a crucial role in optimizing these processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Enhances reaction efficiency |

| Biological Activity | Antimicrobial and anti-inflammatory properties | Inhibits growth of E. coli, anti-inflammatory effects observed |

| Medicinal Chemistry | Potential drug development | Some derivatives show anticancer activity |

| Industrial Applications | Production of specialty chemicals | Used in polymers and coatings |

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

Key Findings :

- Thiophene vs.

- Thiazole vs. Thiophene: The thiazole-containing compound () exhibits basicity due to the amine group, contrasting with the neutral methanol group in the target compound. This affects solubility and biological target interactions .

Substituent Variations on the Phenyl Ring

Key Findings :

Functional Group Modifications

Key Findings :

- Thiol vs. Methanol: The thiol group () confers higher reactivity (e.g., oxidation to disulfides) but lower metabolic stability compared to the methanol group .

- Ketone vs. Methanol: The ketone () lacks hydrogen-bond donor ability, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL vs. ~5 mg/mL for the target compound) .

Biological Activity

3-Chloro-5-fluorophenyl-(5-methyl-2-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and a thienyl moiety, which contribute to its biological properties. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.

Antitumor Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibitory effects. The compound was tested against HepG2 (liver hepatocellular carcinoma), A2780 (ovarian carcinoma), and MCF7 (breast adenocarcinoma) cell lines using the MTT assay.

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HepG2 | 10.5 | Moderate cytotoxicity observed |

| A2780 | 8.2 | Significant growth inhibition |

| MCF7 | 6.3 | High sensitivity noted |

These findings indicate that the compound may be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.015 |

| Bacillus subtilis | 0.030 |

These results highlight the compound's potential as an antimicrobial agent, particularly against pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-fluorophenyl-(5-methyl-2-thienyl)methanol?

- Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. For example:

Halogenation : Introduce chlorine and fluorine substituents on the phenyl ring via electrophilic substitution (e.g., using Cl₂/FeCl₃ or fluorinating agents like Selectfluor™) .

Thienyl Group Incorporation : Couple the 5-methyl-2-thienyl moiety using organometallic reagents (e.g., Grignard or Suzuki-Miyaura cross-coupling) to a pre-functionalized benzaldehyde intermediate.

Reduction : Reduce the resulting aldehyde to the alcohol using NaBH₄ or LiAlH₄ .

- Key Characterization : Confirm intermediates via NMR (¹H/¹³C) and mass spectrometry (ESI-MS).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, thienyl substituents, and hydroxyl groups.

- X-ray Crystallography : Resolve stereochemistry and molecular packing (if crystalline) .

- Purity Assessment :

- HPLC-MS : Quantify impurities and confirm molecular ion peaks.

- Elemental Analysis : Verify C, H, Cl, F, and S content .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during key coupling steps to control stereocenters.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .

- Crystallographic Validation : Confirm absolute configuration via single-crystal XRD .

Q. How do researchers address stability and decomposition under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >200°C for similar compounds) .

- Accelerated Degradation Studies : Expose the compound to UV light, humidity, or oxidative conditions (H₂O₂) and track degradation via HPLC.

- Protective Formulations : Stabilize using antioxidants (e.g., BHT) or inert storage conditions (argon atmosphere, −20°C) .

Q. What computational strategies predict reactivity and regioselectivity in derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the phenyl and thienyl rings.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

Q. How are contradictory yield data resolved in scaled-up syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction time .

- Byproduct Analysis : LC-MS/MS to identify side products (e.g., over-halogenated species) and adjust reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.